molecular formula C9H17BrO B12314967 4-(Bromomethyl)-4-(propan-2-YL)oxane

4-(Bromomethyl)-4-(propan-2-YL)oxane

Cat. No.: B12314967
M. Wt: 221.13 g/mol
InChI Key: UELARDGXTSTOMT-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-(propan-2-YL)oxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered cyclic ethers containing one oxygen atom and five carbon atoms. The presence of a bromomethyl group and a propan-2-yl group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-(propan-2-YL)oxane typically involves the bromination of a precursor compound. One common method is the bromination of 4-methyl-4-(propan-2-yl)oxane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines under basic conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Alcohols, nitriles, or amines.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-4-(propan-2-YL)oxane has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Could be explored for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-(propan-2-YL)oxane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-4-(propan-2-YL)oxane: Similar structure but with a chlorine atom instead of bromine.

    4-(Methyl)-4-(propan-2-YL)oxane: Lacks the halogen atom, making it less reactive in substitution reactions.

    4-(Bromomethyl)-4-(ethyl)oxane: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

4-(Bromomethyl)-4-(propan-2-YL)oxane is unique due to the presence of both a bromomethyl group and a propan-2-yl group, which can influence its reactivity and the types of reactions it can undergo. The bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chlorine or methyl analogs.

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

4-(bromomethyl)-4-propan-2-yloxane

InChI

InChI=1S/C9H17BrO/c1-8(2)9(7-10)3-5-11-6-4-9/h8H,3-7H2,1-2H3

InChI Key

UELARDGXTSTOMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCOCC1)CBr

Origin of Product

United States

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